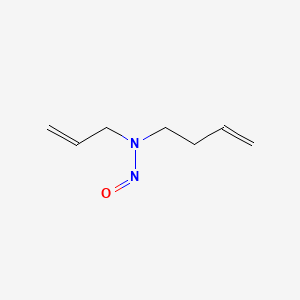

N-Allyl-N-nitroso-3-butenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

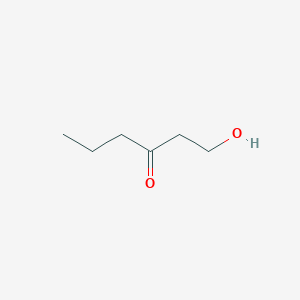

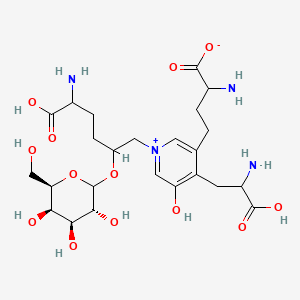

N-Allyl-N-nitroso-3-butenylamine is a type of nitrosamine, which are organic compounds with the chemical structure R2N−N=O, where R is usually an alkyl group . Nitrosamines are known to be carcinogenic in nonhuman animals . They are formed by the reaction of secondary amines with nitrite under acidic conditions .

Synthesis Analysis

Nitrosamines are usually produced by the reaction of nitrous acid (HNO2) and secondary amines . This synthesis method is relevant to the generation of nitrosamines under some biological conditions . A practical and efficient N-nitrosation of secondary amines was achieved using the [NO + ·Crown·H (NO 3) 2-] complex .Chemical Reactions Analysis

Nitrosamines are a well-known group of highly potent, mutagenic impurities formed by the reaction of secondary amines with nitrite under acidic conditions . They are metabolized by microsomal mixed function oxidases . The electrophiles subsequently react with DNA of target tissues to form altered bases which leads to the initiation of carcinogenesis .Physical And Chemical Properties Analysis

The physical properties of N-nitrosamines depend on the nature of the substituent groups . Some of them, for example N-nitrosodimethylamine, are oily liquids that dissolve well in organic solvents; others, for example N-nitrosodiphenylamine, are solids practically insoluble in water .科学的研究の応用

Pharmaceutical Risk Assessment

N-Allyl-N-nitroso-3-butenylamine: is a nitrosamine, and nitrosamines have been a significant concern in pharmaceuticals due to their carcinogenic potential. A study incorporated a nitrosation assay procedure into high-resolution supercritical fluid chromatography mass spectrometry screening to test the potential of direct nitrosation of active pharmaceutical ingredients (APIs). This process is crucial for preapproval drug development and postapproval risk assessment to prevent unexpected findings of nitrosamines like N-Allyl-N-nitroso-3-butenylamine in the future .

Acute Oral Toxicity Prediction

Quantitative structure-activity relationship (QSAR) and classification models have been developed to understand the mechanism of in vivo toxicity of N-nitroso compounds. These models use descriptors calculated by quantum chemistry methods and machine learning algorithms to predict the acute oral toxicity of compounds like N-Allyl-N-nitroso-3-butenylamine . Such studies are vital for assessing the potential toxicity of new compounds in mammals .

作用機序

Target of Action

N-Allyl-N-nitroso-3-butenylamine (ANBA) is a member of the nitrosamine family, which is known for its carcinogenic properties. The primary targets of ANBA are cellular macromolecules . The initiation of the carcinogenic process by this group of carcinogens is linked to the metabolic competence of the target tissues or cells to convert these carcinogens into mutagenic metabolites and to the binding of these metabolites to cellular DNA .

Mode of Action

The N-nitrosamines, including ANBA, are stable at physiological pH and are metabolized by microsomal mixed function oxidases . This metabolism leads to the formation of a reactive intermediate capable of reacting with cellular macromolecules . This interaction results in changes at the molecular level, leading to the formation of DNA adducts .

Biochemical Pathways

The biochemical pathways affected by ANBA involve the metabolism of the compound by microsomal mixed function oxidases . The metabolites produced can bind to cellular DNA, leading to the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .

Result of Action

The primary result of ANBA’s action is the formation of DNA adducts, which can lead to mutations and potentially carcinogenesis . This is due to the ability of the metabolites of ANBA to bind to cellular DNA .

Safety and Hazards

Nitrosamines are a well-known group of highly potent, mutagenic impurities . They are carcinogenic because in the body they form potent electrophilic alkylating agents . These reactive intermediates are formed by spontaneous decomposition in the case of nitrosoureas and related compounds, or by metabolic activation in the case of N-nitrosamines .

将来の方向性

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny, having been detected above acceptable regulatory levels in several solid oral drug products . For over 20 years, there has been an expectation that N-nitrosamines be eliminated or controlled to acceptable levels in orally inhaled and nasal drug products (OINDP) .

特性

IUPAC Name |

N-but-3-enyl-N-prop-2-enylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-5-7-9(8-10)6-4-2/h3-4H,1-2,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOHAYUKUQXZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CC=C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203206 |

Source

|

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-N-nitroso-3-butenylamine | |

CAS RN |

54746-50-8 |

Source

|

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054746508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)

![N-[4-[[(3,4-dimethylanilino)-oxomethyl]amino]phenyl]-N-methylacetamide](/img/structure/B1196078.png)

![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)

![4-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1196081.png)